3-(Fluoromethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13FO2 It is a derivative of cyclohexane, where a fluoromethyl group is attached to the third carbon and a carboxylic acid group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method involves the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. The resulting fluoromethylcyclohexanone is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluoromethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
3-(Fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biochemical contexts, the fluoromethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Contains three fluorine atoms instead of one, leading to different chemical properties and reactivity.
Cyclohexane-1-carboxylic acid: Lacks the fluoromethyl group, resulting in different biological and chemical behavior.
3-(Chloromethyl)cyclohexane-1-carboxylic acid: Contains a chloromethyl group instead of a fluoromethyl group, affecting its reactivity and applications
Uniqueness
3-(Fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it valuable in the design of molecules with specific biological or chemical functions .
Properties
Molecular Formula |
C8H13FO2 |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
3-(fluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-5H2,(H,10,11) |
InChI Key |
FIFZABMQUMDEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.